2-methoxy-3-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine
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Overview
Description
2-methoxy-3-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine is a complex organic compound that features a pyrazine ring substituted with a methoxy group and a thiophene-carbonyl-piperidinyl-oxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-3-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine typically involves multi-step organic synthesis. One common approach is to start with the pyrazine ring and introduce the methoxy group through a nucleophilic substitution reaction. The thiophene-carbonyl-piperidinyl-oxy moiety can be attached via a series of coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant reaction conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-3-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the thiophene moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carbonyl compound, while reduction of the carbonyl group in the thiophene moiety would produce an alcohol.
Scientific Research Applications
2-methoxy-3-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methoxy-3-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine involves its interaction with specific molecular targets. The methoxy and thiophene-carbonyl-piperidinyl-oxy moieties can interact with enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-methoxy-3-{[1-(thiophene-2-carbonyl)piperidin-3-yl]oxy}pyrazine
- 2-methoxy-3-{[1-(furan-3-carbonyl)piperidin-3-yl]oxy}pyrazine
- 2-methoxy-3-{[1-(pyridine-3-carbonyl)piperidin-3-yl]oxy}pyrazine
Uniqueness
2-methoxy-3-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine is unique due to the specific positioning of the thiophene ring and the methoxy group, which can influence its chemical reactivity and biological activity. The presence of the piperidinyl-oxy moiety also adds to its distinctiveness, potentially offering different interaction profiles with biological targets compared to similar compounds.
Properties
IUPAC Name |
[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-thiophen-3-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-20-13-14(17-6-5-16-13)21-12-3-2-7-18(9-12)15(19)11-4-8-22-10-11/h4-6,8,10,12H,2-3,7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWEAPIFAEIGUIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCCN(C2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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